molecular formula C20H24N2O4S2 B6492671 2-[4-(benzenesulfonyl)butanamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide CAS No. 922982-63-6

2-[4-(benzenesulfonyl)butanamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide

Cat. No. B6492671
CAS RN: 922982-63-6
M. Wt: 420.5 g/mol
InChI Key: SEEKAZKRVSJVQC-UHFFFAOYSA-N
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Description

The compound “2-[4-(benzenesulfonyl)butanamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide” is a derivative of benzo[b]thiophene . Benzo[b]thiophene derivatives have been studied for their potential biological activities . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives involves a series of chemical reactions . The specific synthesis process for “2-[4-(benzenesulfonyl)butanamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide” is not detailed in the available resources.


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The specific molecular structure of “2-[4-(benzenesulfonyl)butanamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide” is not provided in the available resources.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of this compound are the Plasmodium falciparum cysteine protease falcipain 2 (FP-2) and falcipain 3 (FP-3) enzymes . These enzymes play a crucial role in the life cycle of the Plasmodium falciparum parasite, which is responsible for malaria. By inhibiting these enzymes, the compound can disrupt the parasite’s life cycle and prevent the disease.

Mode of Action

The compound interacts with its targets (FP-2 and FP-3 enzymes) through a process known as molecular docking . This involves the compound binding to the enzymes, thereby inhibiting their function. The binding affinity of the compound to these enzymes is remarkable, suggesting a strong interaction .

Biochemical Pathways

Upon binding to the FP-2 and FP-3 enzymes, the compound disrupts the biochemical pathways that these enzymes are involved in. Specifically, it interferes with the parasite’s ability to digest hemoglobin, a process that is crucial for its survival . This disruption of the parasite’s life cycle ultimately leads to its death.

Result of Action

The result of the compound’s action is the inhibition of the Plasmodium falciparum parasite’s life cycle, leading to its death . This makes the compound a potential candidate for the development of new antimalarial drugs.

properties

IUPAC Name

2-[4-(benzenesulfonyl)butanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S2/c21-19(24)18-15-10-5-2-6-11-16(15)27-20(18)22-17(23)12-7-13-28(25,26)14-8-3-1-4-9-14/h1,3-4,8-9H,2,5-7,10-13H2,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEKAZKRVSJVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(benzenesulfonyl)butanamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide

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